molecular formula C14H9ClFNO3 B6408996 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid CAS No. 1261934-91-1

3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid

Cat. No.: B6408996
CAS No.: 1261934-91-1
M. Wt: 293.68 g/mol
InChI Key: BAPAOIVNEPVVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carbamoyl group, a chlorine atom, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated to form the carbamoyl group.

    Fluorination: Finally, a fluorine atom is introduced to the benzoic acid core.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it back to an amino group.

    Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins, influencing their structure and function. The chlorine and fluorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid
  • 3-(3-Carbamoyl-4-chlorophenyl)-5-bromobenzoic acid
  • 3-(3-Carbamoyl-4-chlorophenyl)-5-iodobenzoic acid

Comparison:

    Uniqueness: The presence of a fluorine atom in 3-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogens.

    Reactivity: The fluorine atom can influence the compound’s reactivity in substitution reactions, making it more selective for certain nucleophiles.

    Biological Activity: The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially improving its therapeutic efficacy.

Properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO3/c15-12-2-1-7(6-11(12)13(17)18)8-3-9(14(19)20)5-10(16)4-8/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPAOIVNEPVVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691591
Record name 3'-Carbamoyl-4'-chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-91-1
Record name 3'-Carbamoyl-4'-chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.